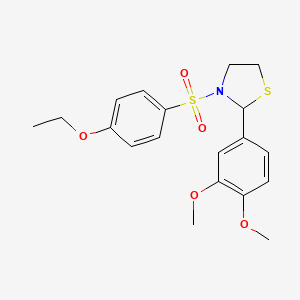![molecular formula C21H21NO3 B2940195 N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]acetamide CAS No. 923140-46-9](/img/structure/B2940195.png)
N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]acetamide, also known as BPC-157, is a peptide that has been extensively researched for its potential therapeutic benefits. It is derived from a protein found in the stomach called Body Protection Compound (BPC). BPC-157 has been shown to have a wide range of biological effects, including promoting tissue healing, reducing inflammation, and improving blood flow.
Aplicaciones Científicas De Investigación
1. Antimalarial Drug Synthesis
N-(2-Hydroxyphenyl)acetamide, closely related to the compound , serves as an intermediate in the natural synthesis of antimalarial drugs. The chemoselective monoacetylation process to produce this compound has been optimized, using catalysts such as Novozym 435, and different acyl donors like vinyl acetate, vinyl butyrate, and acetic anhydride (Magadum & Yadav, 2018).
2. Neuroprotective Effects
Certain derivatives of pyrano[3,2-c]chromene, structurally related to the given compound, have shown significant neuroprotective effects. These derivatives have been synthesized and evaluated for their inhibitory activity against acetylcholinesterase (AChE) and butylcholinesterase (BuChE), with some exhibiting high AChE inhibitory activity and neuroprotective effects against H2O2-induced oxidative stress (Sameem et al., 2017).
3. Antioxidant Activity
New coumarin derivatives, which include the core structure of the compound , have been studied for their antioxidant activities. These activities were assessed using various methods and compared with known antioxidants like ascorbic acid. Such compounds have potential therapeutic applications due to their antioxidant properties (Kadhum et al., 2011).
4. Antimicrobial Applications
Studies have been conducted on heterocyclic compounds incorporating a sulfamoyl moiety, suitable as antimicrobial agents. These include derivatives of cyanoacetamide, which are structurally related to the compound in focus. Such compounds have shown promising in vitro antibacterial and antifungal activities, indicating their potential in antimicrobial therapy (Darwish et al., 2014).
5. Potential in Marine Drug Synthesis
4H-Chromene-2-carboxylic acid ester derivatives, related to the compound under discussion, have been synthesized and studied for their potential use in antitumor antibiotic tetrahydroisoquinoline natural products. This indicates the compound’s possible relevance in the development of marine-based drugs (Li et al., 2013).
Propiedades
IUPAC Name |
N-[2-(4-tert-butylphenyl)-4-oxochromen-6-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3/c1-13(23)22-16-9-10-19-17(11-16)18(24)12-20(25-19)14-5-7-15(8-6-14)21(2,3)4/h5-12H,1-4H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQSIWRSLPXOYIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)OC(=CC2=O)C3=CC=C(C=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({5-benzyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2940112.png)

![N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2940120.png)

![3-(2-chlorophenyl)-5-methyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)isoxazole-4-carboxamide](/img/structure/B2940122.png)
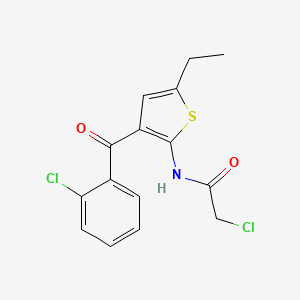
![1-[(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)sulfonyl]-4-methylpiperazine](/img/structure/B2940124.png)
![5-Chloropyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B2940125.png)
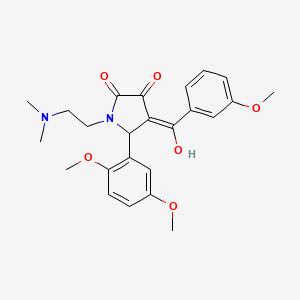
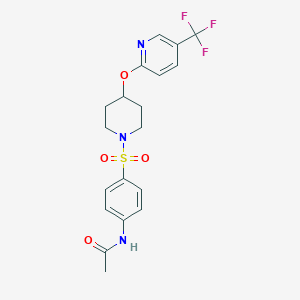
![1-[(3R)-3-aminopyrrolidin-1-yl]-2-methylpropan-2-ol](/img/structure/B2940128.png)
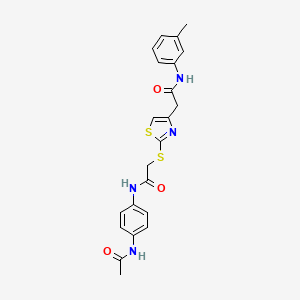
![N-(2-methylbenzo[d]thiazol-5-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2940131.png)
